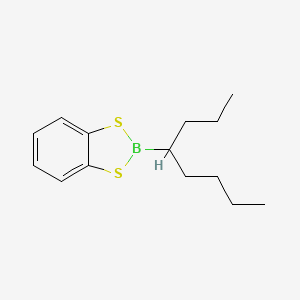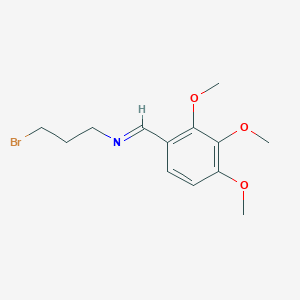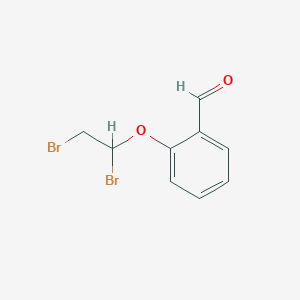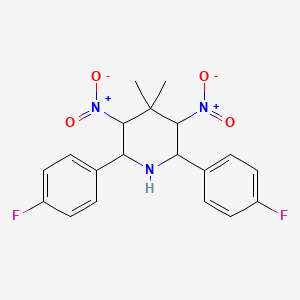![molecular formula C18H16OS2 B12622618 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane CAS No. 920979-38-0](/img/structure/B12622618.png)
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the ethynyl linkage and aromatic rings may facilitate binding to hydrophobic pockets in target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)ethynyl]benzaldehyde
- 4-Methoxyphenylacetylene
- Phenylacetylene
Uniqueness
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is unique due to the presence of both a dithiolane ring and an ethynyl linkage, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
920979-38-0 |
|---|---|
Formule moléculaire |
C18H16OS2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C18H16OS2/c1-19-17-9-7-15(8-10-17)11-12-18(20-13-14-21-18)16-5-3-2-4-6-16/h2-10H,13-14H2,1H3 |
Clé InChI |
LKVKGACUPZEDTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2(SCCS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
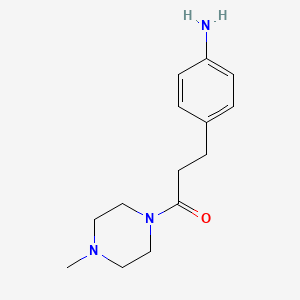

![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

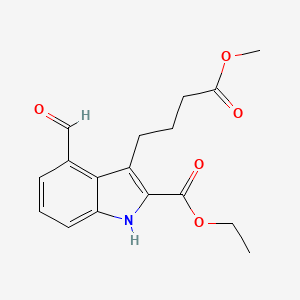
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
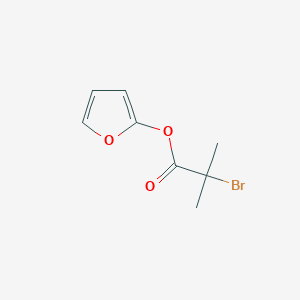
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
